5-(Difluoromethyl)-2-thiazolemethanol
Description
5-(Difluoromethyl)-2-thiazolemethanol is a fluorinated thiazole derivative characterized by a thiazole core substituted with a difluoromethyl group at position 5 and a hydroxymethyl group at position 2. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, provides a rigid scaffold that enhances molecular stability and facilitates interactions with biological targets .
This compound is of interest in medicinal chemistry and agrochemical research due to fluorine’s ability to modulate pharmacokinetic properties, such as bioavailability and membrane permeability, while maintaining or enhancing target affinity .
Properties
Molecular Formula |
C5H5F2NOS |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
[5-(difluoromethyl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C5H5F2NOS/c6-5(7)3-1-8-4(2-9)10-3/h1,5,9H,2H2 |
InChI Key |
MYMIONUWRSGIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CO)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process often requires the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2-thiazolemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include difluoromethylated thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-(Difluoromethyl)-2-thiazolemethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-2-thiazolemethanol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The thiazole ring provides a stable scaffold that can modulate the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 5-(Difluoromethyl)-2-thiazolemethanol with analogous thiazole derivatives:
Key Observations:
Fluorine vs. Chlorine Substituents: The difluoromethyl group in 5-(Difluoromethyl)-2-thiazolemethanol offers superior metabolic stability compared to the chloromethyl group in 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole. Fluorine’s inductive effects reduce oxidative degradation, whereas chlorine may increase reactivity but also toxicity risks . The trifluoromethyl (–CF₃) group in the latter compound enhances lipophilicity (logP ~3.5), making it more suited for hydrophobic target interfaces .
Hydroxymethyl vs. Aryl/Hydrazono Groups: The hydroxymethyl group in 5-(Difluoromethyl)-2-thiazolemethanol improves aqueous solubility compared to aryl-substituted analogs like the 4-thiazolidinone derivative . However, arylidene and hydrazono groups in the latter enable π-π stacking and hydrogen bonding with DNA/topoisomerase, critical for anticancer activity .
Thiazole vs. Thiazolidinone Cores: Thiazolidinones (e.g., compound from ) exhibit conformational flexibility due to their saturated rings, enabling broader binding modes. In contrast, the aromatic thiazole core in 5-(Difluoromethyl)-2-thiazolemethanol provides rigidity, favoring selective interactions with enzymes like kinases .
Physicochemical and Pharmacokinetic Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
